NCS-382 is a synthetic compound structurally related to γ-hydroxybutyric acid (GHB) [, , , ]. It serves as a valuable tool in scientific research, particularly in the field of neuropharmacology, due to its interactions with GHB and GABAB receptors in the brain [, , , , , ]. NCS-382 is often employed to investigate the specific roles of these receptors in various physiological and behavioral processes [, , , , , ].
NCS-382 is a synthetic compound that acts as a selective antagonist at the high-affinity binding sites of gamma-hydroxybutyric acid (GHB). It is recognized for its potential therapeutic applications, particularly in neurodegenerative diseases and ischemic stroke. The compound has garnered attention due to its unique pharmacological properties and its role as a substrate for monocarboxylate transporters, which facilitate its passage across the blood-brain barrier.
NCS-382 is classified as a small molecule drug with the molecular formula C13H12O3 and a CAS registry number of 130922-07-5. It is primarily studied for its interactions with GHB receptors and monocarboxylate transporters, specifically subtypes 1 and 4, which are crucial for its pharmacokinetics and therapeutic efficacy .
The synthesis of NCS-382 involves several key steps, which can be summarized as follows:
NCS-382 features a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The compound's structure includes:
The molecular structure can be represented by the following data:
This structural configuration is essential for its selective binding properties .
NCS-382 undergoes various chemical reactions during its synthesis and in biological contexts:
The reaction conditions are critical; for instance, using borotritide for tritium labeling has been shown to improve yields significantly when performed under controlled conditions .
NCS-382 functions primarily as an antagonist at GHB receptors, inhibiting the action of GHB, which is known to have depressant effects on the central nervous system. Its mechanism involves:
This dual mechanism positions NCS-382 as a promising candidate for further research in treating conditions associated with GHB.
NCS-382 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are vital for determining formulation strategies in drug development .
NCS-382 has several scientific applications:
NCS-382 ((2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid) is a synthetic chemical compound primarily investigated for its ability to interact with gamma-hydroxybutyric acid (GHB) binding sites in the central nervous system. As the first identified compound reported to antagonize GHB receptor-mediated effects, NCS-382 serves as a critical pharmacological tool for elucidating the complex neurobiology of GHB neurotransmission. Despite its proposed therapeutic potential for conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD) and GHB overdose, it remains an experimental compound that has not progressed to clinical development [1] [4] [6].
NCS-382 features a semirigid benzocycloheptene ring structure that confers conformational constraints distinct from the flexible GHB molecule. The compound contains a carboxylic acid functional group conjugated to a hydroxy-substituted bicyclic system through an ethylene bridge, creating structural elements hypothesized to contribute to its receptor affinity [1] [8].
Stereochemical Properties:The compound exhibits stereoselective binding characteristics. Resolution of the racemic mixture (RS-NCS-382) revealed the R-enantiomer possesses significantly higher affinity for GHB binding sites. Competitive binding assays demonstrate R-NCS-382 is approximately 60-fold more potent than the S-enantiomer at displacing radiolabeled GHB, indicating enantioselective receptor recognition [9].
Physicochemical Properties:
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₃H₁₄O₃ | - |
Molar Mass | 218.25 g/mol | - |
Sodium Salt Formula | C₁₃H₁₃NaO₃ | - |
Purity Standards | ≥99% (HPLC) | Analytical HPLC [8] |
Structural Comparisons:The sodium salt form (C₁₃H₁₃NaO₃) improves water solubility for experimental applications. Structural analyses confirm the extended conformation of the ethylidene chain is critical for receptor interaction, with molecular rigidity differentiating it from endogenous GHB [3] [7] [8].
NCS-382 emerged from systematic structure-activity relationship studies targeting GHB receptor ligands. Maitre and colleagues first reported its pharmacological characterization in 1990, demonstrating its ability to competitively inhibit GHB binding in rat brain homogenates. This seminal study established its dual antagonistic and anticonvulsant properties, positioning it as the first proposed selective GHB receptor antagonist [1] [4].
Subsequent research explored its potential therapeutic applications. Schmidt et al. (1991) documented its anti-sedative and anti-cataleptic properties against GHB-induced neurological depression, while Gupta et al. (2002) proposed its utility in SSADHD, a disorder characterized by pathological GHB accumulation. Animal models of this deficiency showed NCS-382 could mitigate some biochemical abnormalities, though it never advanced to human trials [1] [4] [6].
Year | Development Milestone | Research Team | |
---|---|---|---|
1990 | Initial identification as GHB antagonist with anticonvulsant properties | Maitre et al. | |
1991 | Characterization of anti-sedative and anti-cataleptic effects | Schmidt et al. | |
1995 | Demonstration of discriminative stimulus effect blockade | Colombo et al. | |
2002 | Proposal for SSADHD therapeutic intervention | Gupta et al. | |
2004 | Comprehensive pharmacological review questioning selectivity | Castelli et al. | [1] [4] [5] |
Controversy emerged as later studies questioned its receptor selectivity. The 2004 review by Castelli et al. critically reevaluated evidence, suggesting NCS-382's antagonistic effects might involve indirect actions at GABAB receptors rather than selective GHB receptor blockade. This initiated ongoing debate regarding its precise mechanism of action [5] [6].
NCS-382 is pharmacologically classified as a putative GHB receptor antagonist based on its ability to inhibit GHB binding and counteract certain GHB-induced effects in experimental models. However, its classification remains subject to scientific debate due to complex receptor interactions [1] [5].
GABAB Receptor Independence: Binding studies consistently demonstrate negligible affinity (IC₅₀ >1 mM) for GABAA, GABAB, or other neurotransmitter receptors when tested at physiologically relevant concentrations. This supports target specificity within the GHB receptor system [5] [9].
Functional Characterization:The compound exhibits complex functional properties that challenge simple antagonist classification:
Agonistic/Augmenting Effects: Paradoxically mimics GHB's electrophysiological effects on hippocampal synaptic transmission and enhances GHB-mediated inhibition of operant responding under specific experimental conditions [5] [6].
Mechanistic Controversies:
Supporting Selective Antagonism | Evidence for Alternative Mechanisms | |
---|---|---|
Displaces [³H]GHB in binding assays | Fails to antagonize GHB discriminative stimuli | |
Blocks GHB-induced dopamine release | Requires GABAB blockade for in vitro electrophysiological effects | |
Reduces GHB metabolic concentrations | Mimics GHB effects in certain behavioral paradigms | [4] [5] [6] |
Contemporary perspectives suggest NCS-382 may function as a partial agonist or negative allosteric modulator rather than a pure competitive antagonist. Its ability to paradoxically mimic GHB effects while blocking others implies complex receptor interactions that remain incompletely characterized [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7